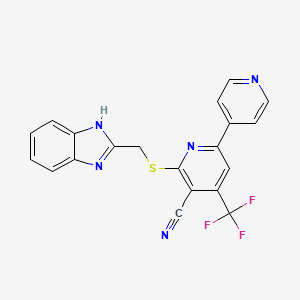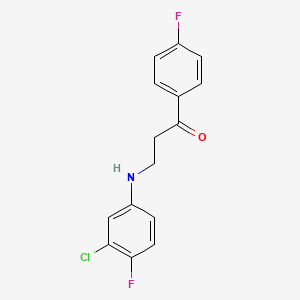
3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone , also known by its chemical formula C18H16Cl2F2N2O2S2 , is a synthetic compound with intriguing properties. Its molecular weight is approximately 465.36 g/mol . This compound belongs to a class of organic molecules that exhibit diverse biological and chemical behaviors.
Scientific Research Applications
Fluorinated Compounds in Molecular Imaging
Fluorophores, compounds that can re-emit light upon light excitation, are crucial in molecular imaging for cancer diagnosis. Their utility is derived from their ability to be detected in real-time using relatively inexpensive equipment. However, the toxicity of these compounds is a significant concern, necessitating thorough investigation before clinical use. Indocyanine green and fluorescein, two FDA-approved fluorophores, have well-documented toxicity profiles, but many non-FDA-approved fluorophores lack comprehensive toxicity data. Despite potential toxicities, the use of fluorophores in molecular imaging is promising due to the low doses required, which are often much lower than toxic thresholds (Alford et al., 2009).
Synthesis and Applications of Fluorocarbons
The synthesis of small fluorocarbon molecules has evolved significantly since their invention in the 1930s, with applications expanding into refrigerants, foam expansion agents, aerosol propellants, and precision solvents. This evolution reflects ongoing adjustments to market demands and regulatory constraints. Notably, the industrial synthesis of fluorocarbons has adapted to include more environmentally friendly methods, highlighting the balance between utility and environmental impact (Sicard & Baker, 2020).
Practical Synthesis of Fluorinated Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a precursor to anti-inflammatory and analgesic compounds, exemplifies the practical challenges and innovations in fluorinated compound synthesis. Innovations in synthesis methods, such as diazotization and cross-coupling reactions, have improved yields and reduced the reliance on expensive or toxic reagents. These advancements are crucial for large-scale production and highlight the importance of fluorinated intermediates in pharmaceutical synthesis (Qiu et al., 2009).
Environmental Impact of Fluorinated Compounds
The persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS) have raised environmental concerns. Monitoring and understanding the fate of these compounds in the environment are essential for assessing their impact on human health and ecosystems. Recent advances in analytical methods have facilitated the detection of novel fluorinated alternatives, but the long-term effects of these compounds remain to be fully understood. The need for more research into the environmental fate, bioaccumulation, and toxicity of these compounds is evident (Munoz et al., 2019).
properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO/c16-13-9-12(5-6-14(13)18)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXKFFTAIOIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)
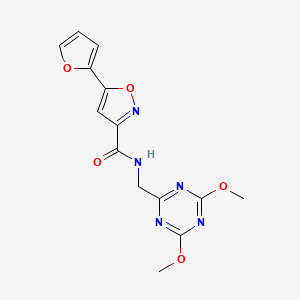


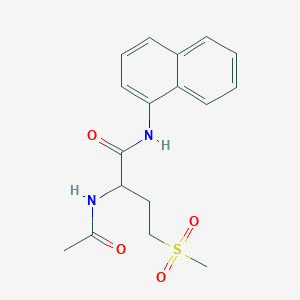
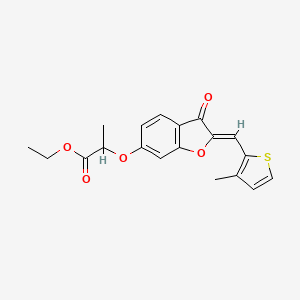
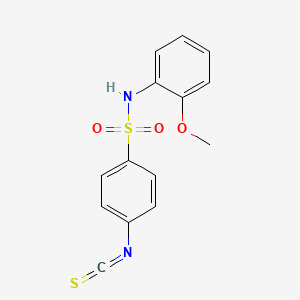
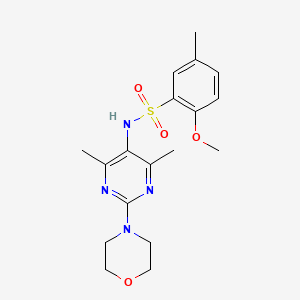
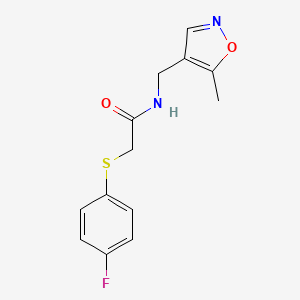
![4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2693010.png)
![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)

